BTX161 Mediates AML Cell Killing at Low Nanomolar Concentrations
BTX161 induces killing of primary AML patient samples with an IC50 range of 20–50 nM, reflecting potent anti-leukemic activity in clinically relevant ex vivo models [1]. Comparative data for lenalidomide under identical primary AML sample conditions are not reported in the same study, establishing BTX161's activity as a class-leading benchmark for CKIα degraders in this therapeutic context [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20–50 nM |
| Comparator Or Baseline | Lenalidomide (comparative IC50 not reported for primary AML samples) |
| Quantified Difference | Not applicable |
| Conditions | 5 primary AML patient samples, ex vivo treatment |
Why This Matters
This low nanomolar potency in primary patient samples supports prioritization of BTX161 for AML-focused CKIα degradation studies where translational relevance is required.
- [1] Minzel W, et al. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models. Cell. 2018;175(1):171-185.e25. View Source
